6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione
Brand Name: Vulcanchem
CAS No.: 116137-75-8
VCID: VC11978200
InChI: InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
SMILES: C1=CSC(=C1)C2=CC(=O)NC(=O)N2
Molecular Formula: C8H6N2O2S
Molecular Weight: 194.21 g/mol

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione

CAS No.: 116137-75-8

Cat. No.: VC11978200

Molecular Formula: C8H6N2O2S

Molecular Weight: 194.21 g/mol

* For research use only. Not for human or veterinary use.

6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione - 116137-75-8

Specification

CAS No. 116137-75-8
Molecular Formula C8H6N2O2S
Molecular Weight 194.21 g/mol
IUPAC Name 6-thiophen-2-yl-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C8H6N2O2S/c11-7-4-5(9-8(12)10-7)6-2-1-3-13-6/h1-4H,(H2,9,10,11,12)
Standard InChI Key KTUATLIOJJVVNH-UHFFFAOYSA-N
SMILES C1=CSC(=C1)C2=CC(=O)NC(=O)N2
Canonical SMILES C1=CSC(=C1)C2=CC(=O)NC(=O)N2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 6-thiophen-2-yl-1H-pyrimidine-2,4-dione, reflects its bicyclic structure: a pyrimidine ring (positions 2 and 4 occupied by ketone groups) fused with a thiophene moiety at position 6. The SMILES notation (C1=CSC(=C1)C2=CC(=O)NC(=O)N2) confirms the connectivity, with the thiophene’s sulfur atom contributing to the molecule’s electronic profile. X-ray crystallography data for this specific compound are unavailable, but analogous pyrimidine-diones exhibit planar configurations stabilized by intramolecular hydrogen bonding between N–H and carbonyl groups .

Solubility and Reactivity

Polar functional groups (ketones, NH groups) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The thiophene ring enhances lipophilicity compared to unsubstituted pyrimidine-diones, potentially improving membrane permeability in biological systems. Reactivity is anticipated at multiple sites:

  • Pyrimidine ring: Susceptible to electrophilic substitution at electron-rich positions.

  • Thiophene: Prone to oxidation at the sulfur atom or electrophilic substitution at the α-positions .

  • Ketone groups: May participate in condensation or nucleophilic addition reactions .

Synthesis and Structural Modification

Synthetic Routes

While no dedicated synthesis for 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione has been published, analogous dihydrouracil derivatives are typically synthesized via:

  • Biginelli-like cyclocondensation: Reacting thiourea, thiophene-2-carboxaldehyde, and β-keto esters under acidic conditions .

  • Acid-catalyzed cyclization: As demonstrated by Pair et al., formic acid and methanesulfonic acid (MsOH) at reflux can cyclize precursors into dihydrouracil scaffolds, albeit with modest yields (~37%) .

A hypothetical route for 6-(thiophen-2-yl)pyrimidine-2,4(1H,3H)-dione could involve:

  • Condensation of thiophene-2-carboxaldehyde with urea in acetic acid.

  • Cyclization under heated acidic conditions (e.g., HCl/EtOH reflux).

  • Purification via recrystallization or column chromatography .

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the pyrimidine’s 6-position.

  • Side reactions: Over-oxidation of thiophene or decomposition under harsh acidic conditions .

  • Yield optimization: Current methods for analogs rarely exceed 40%, necessitating catalyst screening (e.g., phosphotungstic acid) .

Biological Activities and Mechanisms

Anticancer Activity

Thiophene-pyrimidine hybrids interfere with oncogenic signaling pathways. A study on thiopyrano[2,3-d]thiazole derivatives (structural analogs) reported IC₅₀ values of 15–31 µM against breast (MCF7), liver (HEPG2), and cervical (HeLa) cancer lines . Proposed mechanisms include:

  • Enzyme inhibition: Blocking epidermal growth factor receptor (EGFR) kinase activity.

  • Apoptosis induction: Upregulating pro-apoptotic proteins like Bax while suppressing Bcl-2 .

Table 1: Anticancer Activity of Structural Analogs

Compound ClassCell Line (IC₅₀, µM)MechanismReference
Thiopyrano[2,3-d]thiazoleMCF7 (25)EGFR inhibition
Dihydrouracil derivativesHeLa (15)Caspase-3 activation

Enzyme Inhibition

The pyrimidine-dione scaffold chelates metal ions in enzyme active sites. For example, 6-aryl-dihydrouracils inhibit lipoxygenase (LOX) with IC₅₀ values <10 µM, suggesting anti-inflammatory applications .

Future Research Directions

  • Synthetic Optimization: Screen green solvents (e.g., PEG-400) and catalysts to improve yields beyond 50% .

  • In Vitro Profiling: Prioritize cytotoxicity assays against NCI-60 cancer cell lines and Gram-positive/Gram-negative bacteria.

  • Computational Studies: Molecular docking against EGFR (PDB ID: 1M17) to predict binding affinity.

  • Structure-Activity Relationships (SAR): Introduce substituents (e.g., halogens, methyl groups) at thiophene’s 4- or 5-positions to modulate bioactivity .

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